4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole
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Overview
Description
4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is a complex organic compound that features a combination of bromopyridine, pyrrolidine, and benzothiadiazole moieties. This compound is of interest in medicinal chemistry and drug discovery due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the bromopyridine derivative, followed by the formation of the pyrrolidine ring. The final step involves the sulfonylation of the benzothiadiazole core. Each step requires specific reagents and conditions, such as:
Bromopyridine Derivative Formation: This step involves bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized through cyclization reactions, often using amines and aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromopyridine moiety.
Scientific Research Applications
4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may bind to active sites of enzymes, inhibiting their activity, while the sulfonyl and benzothiadiazole groups may enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine: Shares structural similarities and potential biological activities.
3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol: Another compound with a bromopyridine and pyrrolidine moiety, used in medicinal chemistry.
Uniqueness
4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is unique due to the presence of the benzothiadiazole core, which imparts distinct electronic and steric properties. This uniqueness may translate to specific biological activities and applications not observed in similar compounds.
Properties
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O3S2/c16-11-8-17-6-4-13(11)23-10-5-7-20(9-10)25(21,22)14-3-1-2-12-15(14)19-24-18-12/h1-4,6,8,10H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWAOXQHMABKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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